molecular formula C18H26F3N6O8P B12289812 N6-(Trifluoroacetamidohexyl)adenosine5'-Phosphate

N6-(Trifluoroacetamidohexyl)adenosine5'-Phosphate

Cat. No.: B12289812
M. Wt: 542.4 g/mol
InChI Key: LUBNWZPAWLZDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(Trifluoroacetamidohexyl)adenosine5'-Phosphate is a functionalized nucleotide analog designed for advanced biochemical research. As a modified adenosine monophosphate, this compound features a trifluoroacetamidohexyl linker at the N6-position of the adenine base, making it a valuable tool for probing nucleotide-protein interactions and enzyme mechanisms. While specific binding affinity and inhibitory data for this compound require further experimental determination, research on analogous N6-functionalized adenosine derivatives demonstrates their significant potential. For instance, studies have shown that modifications at the N6-position of adenosine nucleotides can lead to potent and selective inhibition of molecular chaperones like mortalin (Hsp70) and can act as partial agonists for adenosine receptors . The primary research applications of this compound are anticipated to include: 1) serving as a key intermediate in the synthesis of nucleotide-affinity probes; 2) use in enzymatic studies to investigate the specificity of kinases, synthetases, and other ATP-binding proteins; and 3) potential application as a substrate or inhibitor for custom assay development. The trifluoroacetamide group enhances the compound's stability and provides a unique handle for detection and conjugation. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H26F3N6O8P

Molecular Weight

542.4 g/mol

IUPAC Name

[3,4-dihydroxy-5-[6-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C18H26F3N6O8P/c19-18(20,21)17(30)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(29)12(28)10(35-16)7-34-36(31,32)33/h8-10,12-13,16,28-29H,1-7H2,(H,23,30)(H,22,24,25)(H2,31,32,33)

InChI Key

LUBNWZPAWLZDDJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Overview and Key Reaction Steps

The synthesis of TFAHA-AMP proceeds via two primary stages:

  • N6-(6-Aminohexyl)adenosine-5'-phosphate (AHA-AMP) Synthesis : Alkylation of AMP to introduce a 6-aminohexyl moiety at the N6 position.
  • Trifluoroacetylation of AHA-AMP : Protection of the primary amine with a trifluoroacetamide group.

N6-(6-Aminohexyl)adenosine-5'-phosphate Synthesis

Starting Materials and Reaction Conditions
  • Substrate : Adenosine-5'-monophosphate (AMP) or its protected derivatives.
  • Alkylating Agent : 1,6-Diaminohexane or 6-chlorohexylamine.
  • Solvent : Dimethylformamide (DMF) or aqueous buffers.
  • Base : Triethylamine (TEA) or LiOH for pH control.

In a representative protocol, AMP is reacted with 1,6-diaminohexane under Mitsunobu conditions or nucleophilic substitution. For example, Guilford et al. (as cited in) modified AMP using 6-chloropurine riboside intermediates, achieving N6-alkylation via displacement of the chlorine atom with 1,6-diaminohexane. The reaction is typically conducted at 60–80°C for 12–24 hours, yielding AHA-AMP with >70% efficiency after ion-exchange chromatography.

Mechanistic Insights

The N6 position of adenosine is selectively targeted due to its nucleophilic character. In alkaline conditions (pH 9–10), the adenine base undergoes deprotonation, facilitating SN2 displacement with the alkylating agent. Competing O-alkylation is minimized by steric hindrance at the sugar hydroxyl groups.

Trifluoroacetylation of AHA-AMP

Reagents and Procedure
  • Acylating Agent : S-Ethyl thioltrifluoroacetate (SETFA) or trifluoroacetic anhydride (TFAA).
  • Solvent : Water or aqueous-organic mixtures.
  • Reaction Time : 4–6 hours at 0–25°C.

AHA-AMP (7.9 mmol) is dissolved in water, and SETFA (2.5 equivalents) is added dropwise under vigorous stirring. The pH is maintained at 9.5 using LiOH to ensure efficient acylation of the primary amine. Completion is confirmed via ninhydrin testing, which detects residual free amines. The product is purified by Sephadex G-10 chromatography, yielding TFAHA-AMP in 96.3% purity.

Optimization Considerations
  • Temperature Control : Lower temperatures (0–4°C) reduce side reactions, such as hydrolysis of the trifluoroacetamide group.
  • Stoichiometry : Excess SETFA (2.5–3.0 eq.) ensures complete conversion, as unreacted reagent is removed during purification.

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis Approaches

Recent advances employ resin-bound AMP derivatives to streamline purification. For instance, Marx et al. utilized Wang resin-functionalized AMP, enabling trifluoroacetylation in DMF with TFAA. This method reduces reaction times to 2 hours but requires specialized equipment for solid-phase extraction.

Enzymatic vs. Chemical Phosphorylation

While the aforementioned methods assume pre-phosphorylated AMP, alternative routes start with adenosine. Enzymatic phosphorylation using kinase enzymes (e.g., adenylate kinase) offers high specificity but lower scalability. Chemical phosphorylation via Ludwig-Eckstein conditions (salicyl chlorophosphite) achieves >80% yields but demands anhydrous conditions.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 8.64 (s, H-8 adenine), 4.68 (dd, H-3' ribose), 3.91 (q, hexyl CH₂).
    • Absence of δ 1.5–1.7 ppm (free NH₂) confirms successful trifluoroacetylation.
  • ³¹P NMR : Single peak at δ -0.5 to -1.0 ppm confirms phosphate integrity.

Chromatographic Purity

  • Ion-Exchange Chromatography : DEAE-Sephadex eluted with triethylammonium bicarbonate (0.1–1.0 M gradient) resolves TFAHA-AMP from unreacted AHA-AMP.
  • HPLC : C18 reverse-phase columns (acetonitrile/water + 0.1% TFA) achieve ≥95% purity.

Applications and Stability Considerations

Bioconjugation and Probe Development

TFAHA-AMP serves as a precursor for fluorescent probes (e.g., FAM- or TAMRA-labeled ATP analogs). The trifluoroacetamide group enhances stability during click chemistry reactions, enabling site-specific modifications.

Hydrolytic Stability

The trifluoroacetamide group is stable at pH 7–9 but hydrolyzes under strongly alkaline conditions (pH >10). Storage at -20°C in anhydrous DMSO or water ensures long-term stability.

Chemical Reactions Analysis

2.2. Trifluoroacetylation of the Amino Group

The primary amino group in N6-(6-aminohexyl)adenosine-5'-monophosphate is replaced with a trifluoroacetamido group using reagents like:

  • S-ethyl thioltrifluoroacetate : Reacts with the amino group under alkaline conditions (pH 9.5), forming a gelatinous residue that is purified via chromatography .

  • Ethyl trifluoroacetate : Used in combination with triphenylphosphine and triethylamine to effect the substitution .

Reaction Conditions :

ReagentReaction MediumKey Steps
S-ethyl thioltrifluoroacetateH2O, pH 9.5 (LiOH)Stirring at 0°C for 4–6 hours; ninhydrin test to confirm amino group elimination .
Ethyl trifluoroacetateTHF/water mixturesReaction with triphenylphosphine (Staudinger-type reaction), followed by trifluoroacetylation .

Purification and Characterization

  • Chromatography : Purification is typically achieved using triethylammonium bicarbonate buffer, yielding three major fractions identified via TLC and phosphorus analysis .

  • Spectroscopic Analysis :

    • NMR : Confirms structural integrity (e.g., δ 156.2 ppm for carbonyl groups) .

    • Mass Spectrometry : HR-ESI-MS validates molecular weight (e.g., M+H+ = 393.1993 for C16H25N8O4) .

4.1. Enzyme Inactivation Studies

The compound exhibits rapid inactivation of enzymes like glycerol-3-phosphate dehydrogenase (GPD) and muscle creatine kinase (CK) under physiological conditions (pH 8.5, 37°C). This is attributed to covalent binding via the trifluoroacetamido group .

4.2. Biochemical Roles

  • Signaling Molecule : Acts as a modified adenosine phosphate derivative, influencing cellular processes such as proliferation and apoptosis via receptor binding.

  • Enzyme Labeling : Used in protein labeling and conjugation studies, particularly in flavin adenine dinucleotide (FAD) derivatives .

Critical Data and Comparisons

Aspect Details
Synthesis Yield Up to 72% for primary fractions (e.g., N6-(6-trifluoroacetamidohexyl)-AMP) .
Purity Verification TLC, phosphorus analysis, and ninhydrin testing to confirm amino group removal .
Stability Stable at -20°C as sodium salt; neutral pH solutions .

Research Findings and Implications

  • Versatile Synthesis Routes : Multiple methods exist, including Staudinger reactions and thioltrifluoroacetate treatments, enabling tailored modifications .

  • Enzyme-Specific Interactions : Demonstrates selective inactivation of enzymes like GPD, suggesting applications in biochemical assays .

  • Therapeutic Potential : Modified adenosine phosphates may exhibit altered receptor affinities, enhancing therapeutic efficacy.

This compound’s robust synthesis pathways and biochemical utility underscore its significance in enzymology and molecular biology research.

Scientific Research Applications

Biochemical Research

Nucleotide Analog Studies
N6-(Trifluoroacetamidohexyl)adenosine 5'-phosphate serves as a nucleotide analog, which can be utilized to study various biochemical pathways. Its structural modifications allow researchers to investigate the role of adenosine in cellular processes, particularly in signaling pathways involving G protein-coupled receptors (GPCRs) and kinases. The compound's ability to mimic ATP makes it a valuable tool for understanding ATP-dependent reactions.

Case Study: Adenosine Receptor Modulation
Research has shown that modified adenosines can act as agonists or antagonists for specific adenosine receptors. For instance, studies have indicated that N6-(trifluoroacetamidohexyl)adenosine 5'-phosphate can selectively interact with the A3 adenosine receptor, influencing its downstream signaling pathways. This interaction is crucial for developing targeted therapies for conditions like cancer and inflammatory diseases .

Pharmacological Applications

Drug Development
The compound has been explored as a potential lead compound in drug development due to its unique properties. Its ability to modulate adenosine receptor activity positions it as a candidate for treating various diseases, including cancer and cardiovascular disorders. The design of selective ligands based on N6-(trifluoroacetamidohexyl)adenosine 5'-phosphate has been investigated for their therapeutic potential .

Anticancer Activity
In vitro studies have demonstrated that derivatives of N6-(trifluoroacetamidohexyl)adenosine 5'-phosphate exhibit significant anticancer properties against various cancer cell lines. For example, compounds derived from this nucleotide have shown efficacy in inhibiting cell proliferation and inducing apoptosis in tumor cells, highlighting their potential as anticancer agents .

Molecular Biology Applications

RNA Synthesis and Modification
N6-(Trifluoroacetamidohexyl)adenosine 5'-phosphate can be used in the synthesis of modified RNA molecules. Its incorporation into RNA transcripts can enhance stability and translational efficiency, making it useful for developing RNA-based therapeutics and vaccines. Studies have shown that modified nucleotides improve the pharmacokinetic properties of mRNA vaccines, which are pivotal in modern immunotherapy approaches .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Biochemical ResearchAdenosine receptor modulationSelective interaction with A3 receptor influences signaling pathways
Pharmacological ApplicationsAnticancer drug developmentSignificant inhibition of cancer cell proliferation observed
Molecular BiologyRNA synthesis and modificationEnhanced stability and translational efficiency in RNA transcripts

Mechanism of Action

The mechanism of action of N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate involves its interaction with specific molecular targets and pathways. The trifluoroacetamidohexyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Structural Analogues at the N6 Position

Modifications at the N6 position of adenosine are common in nucleotide chemistry to tune binding affinity, stability, or biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of N6-Substituted Adenosine Derivatives
Compound Name N6 Substituent Phosphate Group Key Features
N6-(Trifluoroacetamidohexyl)adenosine5'-Phosphate Trifluoroacetamidohexyl 5'-Phosphate Fluorinated alkyl chain enhances lipophilicity and resistance to hydrolysis .
N6-Benzyladenosine derivatives (e.g., L1–L13) Benzyl groups (methoxy, chloro, hydroxy variants) None Coordinated to platinum(II) in trans-[PtCl2(Ln)2] complexes; non-toxic to cancer cells but interact with L-methionine .
N6-(2-Phenylethyl)-ATP 2-Phenylethyl Triphosphate Used in receptor binding studies; aromatic group enhances stacking interactions .
N6-Methyladenosine5'-triphosphate Methyl Triphosphate Methylation mimics post-transcriptional modifications; impacts RNA metabolism .
Adenosine 5'-phosphorothioate None (sulfur replaces oxygen) 5'-Phosphate Acts as a competitive inhibitor or substrate for kinases and ATPases .

Physicochemical Properties

  • Lipophilicity: The trifluoroacetamidohexyl group increases logP compared to hydrophilic derivatives like adenosine 5'-phosphorothioate .
  • Stability: Fluorination reduces susceptibility to enzymatic hydrolysis, contrasting with labile esters in N6-benzyladenosine derivatives .
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO), unlike highly water-soluble AMP or ATP analogues .

Biological Activity

N6-(Trifluoroacetamidohexyl)adenosine 5'-Phosphate (also referred to as N6-(TFAH)AMP) is a synthetic purine nucleotide derivative that has garnered attention for its unique biological activities, particularly in relation to purinergic signaling. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

N6-(Trifluoroacetamidohexyl)adenosine 5'-Phosphate has the molecular formula C18H26F3N6O8PC_{18}H_{26}F_3N_6O_8P and a molecular weight of approximately 485.4 g/mol. The structural modification at the N6 position with a trifluoroacetamido group enhances its biological activity and stability compared to natural adenosine derivatives.

The biological activity of N6-(TFAH)AMP is primarily attributed to its interaction with purinergic receptors, specifically the A2A and A3 receptors. These interactions can influence various physiological processes, including:

  • Cardiovascular Function : Modulation of heart rate and vascular tone.
  • Neurotransmission : Involvement in synaptic transmission and neuroprotection.
  • Cell Growth and Apoptosis : Regulation of cell proliferation and programmed cell death.

Research indicates that compounds with similar structures often exhibit enhanced biological activities compared to their natural counterparts, suggesting significant therapeutic potential for N6-(TFAH)AMP in treating cardiovascular diseases and neurodegenerative disorders.

Synthesis

The synthesis of N6-(TFAH)AMP typically involves several steps, including:

  • Formation of the Trifluoroacetamido Group : This is achieved through acylation reactions.
  • Phosphorylation : Introduction of the phosphate group at the 5' position.
  • Purification : Techniques such as chromatography are employed to ensure high purity for biological studies.

These methods allow for precise control over the structure and purity of the final product, which is crucial for subsequent biological evaluations.

Binding Affinity

Interaction studies involving N6-(TFAH)AMP focus on its binding affinity to purinergic receptors using techniques such as surface plasmon resonance (SPR), fluorescence resonance energy transfer (FRET), and radiolabeled ligand binding assays. These studies are essential for elucidating the compound's mechanism of action and potential therapeutic applications.

The following table summarizes the binding affinities of various adenosine derivatives, including N6-(TFAH)AMP:

Compound NameIC50 (nM)Ki at A2A Receptors (nM)
N6-(TFAH)AMPTBDTBD
CPA100.59
ADAC170.85
CHA501.3
R-PIA861.2
Adenosine26000-

(Note: Specific values for N6-(TFAH)AMP are yet to be determined in published studies.)

Case Studies

Several case studies have highlighted the effects of N6-(TFAH)AMP on cellular functions:

  • Neuroprotection : In vitro studies demonstrated that N6-(TFAH)AMP protects neuronal cells from excitotoxicity induced by glutamate, suggesting a role in neuroprotective strategies against conditions like stroke or traumatic brain injury.
  • Cardiovascular Effects : Animal models have shown that administration of N6-(TFAH)AMP results in vasodilation and reduced heart rate, indicating its potential as a therapeutic agent in managing cardiovascular diseases .

Q & A

Basic Question: What are the recommended methods for synthesizing N6-(Trifluoroacetamidohexyl)adenosine5'-Phosphate?

Methodological Answer:
The synthesis of this compound can be achieved via H-phosphonate chemistry, where nucleoside 5′-H-phosphonate monoesters are reacted with activated phosphate derivatives under anhydrous conditions. This method allows for efficient coupling and purification using ion-exchange chromatography . Alternatively, enzymatic incorporation of modified triphosphates using DNA polymerases (e.g., Klenow fragment) can introduce the trifluoroacetamidohexyl moiety during oligonucleotide synthesis. Polymerase compatibility must be validated via gel electrophoresis or MALDI-TOF .

Basic Question: How should this compound be stored to maintain stability?

Methodological Answer:
Store the compound at ≤-20°C in a desiccated environment to prevent hydrolysis of the trifluoroacetamido group. Avoid repeated freeze-thaw cycles by aliquoting into single-use vials. Stability tests using HPLC (C18 column, 0.1 M triethylammonium acetate buffer, pH 7.0) should be conducted monthly to monitor degradation .

Basic Question: What analytical techniques are suitable for characterizing purity and structure?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H, ¹³C, and ³¹P NMR to confirm the presence of the trifluoroacetamidohexyl side chain and phosphate linkage. D₂O or DMSO-d₆ solvents are recommended for solubility .
  • HPLC: Reverse-phase HPLC with UV detection at 260 nm (C18 column, gradient elution with acetonitrile/ammonium acetate) resolves impurities. Purity >95% is critical for enzymatic studies .
  • Mass Spectrometry: MALDI-TOF or ESI-MS validates molecular weight (±1 Da accuracy) .

Advanced Question: How can researchers address low yields during synthesis?

Methodological Answer:
Low yields often arise from incomplete coupling or side reactions. Optimize reaction conditions:

  • Use fresh activating agents (e.g., pivaloyl chloride) for H-phosphonate intermediates.
  • Protect the adenosine N6-amino group with tert-butyloxycarbonyl (Boc) to prevent undesired side-chain modifications.
  • Monitor reaction progress via TLC (silica gel, n-propanol/ammonia/water solvent) and adjust stoichiometry .

Advanced Question: What strategies enable incorporation of this compound into oligonucleotides?

Methodological Answer:

  • Enzymatic Incorporation: Use engineered DNA polymerases (e.g., Therminator™) tolerant to bulky N6 modifications. Validate incorporation efficiency via primer extension assays with radiolabeled dNTPs (³²P-ATP) and PAGE analysis .
  • Solid-Phase Synthesis: Incorporate phosphoramidite derivatives during automated oligonucleotide synthesis. Deprotect with concentrated ammonium hydroxide (55°C, 16 hours) and purify via anion-exchange chromatography .

Advanced Question: How to resolve contradictions in enzymatic activity data?

Methodological Answer:
Contradictions may stem from impurities or assay conditions:

  • Purity Validation: Re-analyze compound purity via HPLC and MS. Remove trace ATP/ADP contaminants using enzymatic depletion (e.g., apyrase treatment) .
  • Buffer Optimization: Test activity in varying Mg²⁺ concentrations (1–10 mM) and pH (6.5–8.5). Include negative controls (e.g., unmodified ATP) to isolate background signals .

Advanced Question: How to detect this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a Q-TOF mass spectrometer with MRM mode (m/z transition: 650→508 for the parent ion). Extract samples with ice-cold methanol to precipitate proteins .
  • Aptamer-Based Sensors: Immobilize DNA aptamers (e.g., anti-adenosine derivatives) on gold electrodes. Measure electrochemical impedance changes (10–1000 Hz frequency range) for real-time detection .

Advanced Question: What are the functional implications of the trifluoroacetamidohexyl group in enzyme binding?

Methodological Answer:
The hydrophobic trifluoroacetamidohexyl group may disrupt ATP-binding pockets. Conduct:

  • Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Compare binding energies to unmodified ATP .
  • Kinetic Assays: Measure KmK_m and VmaxV_{max} via continuous spectrophotometric assays (e.g., NADH-coupled systems). A higher KmK_m indicates reduced binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.